1,3-Diphenyl-2-methylpropane (CAS 1520-46-3) is a C16 aromatic hydrocarbon featuring a 2-methyl substituted 1,3-diphenylpropane core. As a small-molecule building block, it is defined by its calculated physicochemical properties, including a density of 0.972 g/cm³ and a predicted boiling point of 300.0±12.0 °C at 760 mmHg, which differentiate it from its unsubstituted parent analog.
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
CAS No.1520-46-3
Cat. No.B075073
⚠ Attention: For research use only. Not for human or veterinary use.
1,3-Diphenyl-2-methylpropane (CAS 1520-46-3): A Differentiated C16 Aromatic Building Block
1,3-Diphenyl-2-methylpropane (CAS 1520-46-3) is a C16 aromatic hydrocarbon featuring a 2-methyl substituted 1,3-diphenylpropane core . As a small-molecule building block, it is defined by its calculated physicochemical properties, including a density of 0.972 g/cm³ and a predicted boiling point of 300.0±12.0 °C at 760 mmHg, which differentiate it from its unsubstituted parent analog . Its primary utility is as a structural synthon for materials science applications and as a model compound for studying intramolecular π-stacking interactions, as evidenced by its behavior in folded polymer systems [1][2].
1Building block for folded π‑stacking polymer research
2Model compound for intramolecular π‑π interaction studies
[1] Morisaki, Y., & Chujo, Y. (2016). Synthesis and properties of folded π-stacking polymers having J-aggregative, alternative, and staggered assembling structures. Polymer, 97, 550–558. https://doi.org/10.1016/j.polymer.2016.05.038 View Source
[2] Morisaki, Y., & Chujo, Y. (2021). Synthesis of folded H-stacking skipped π polymers consisting of different 2-substituted trimethylene tethering units and their optical and conductive property. Polymer, 212, 123150. https://doi.org/10.1016/j.polymer.2020.123150 View Source
Why 1,3-Diphenylpropane or Other Aromatic Hydrocarbons Cannot Replace 1,3-Diphenyl-2-methylpropane
Direct substitution of 1,3-diphenyl-2-methylpropane with its unsubstituted parent, 1,3-diphenylpropane (CAS 1081-75-0), or other generic hydrocarbons is not scientifically valid due to quantifiable differences in conformational bias and physicochemical properties. The presence of the 2-methyl substituent is not an inert modification; it imposes a distinct steric constraint that locks the molecule into a conformation favoring parallel, intramolecular π-stacking of the phenyl rings [1]. This is in stark contrast to the unsubstituted analog, which exists as a mixture of trans-gauche, trans-trans, and gauche-gauche conformers, each with different photophysical and ionizable properties [2]. This fundamental difference in ground-state geometry dictates unique behavior in applications ranging from folded polymer synthesis to mass spectrometry-based analytics [3][4].
Conformational Mismatch
The 2‑methyl group enforces a stacked conformation; the unsubstituted analog populates multiple conformers, which may alter polymer folding and photophysical outcomes.
Physicochemical Shift
Density and boiling point differ from the parent hydrocarbon, potentially affecting purification protocols and molar calculations in scale‑up.
Analytical Fingerprint Divergence
Gas‑phase fragmentation pathways diverge; MS‑based identity confirmation may require compound‑specific validation rather than direct transfer from analog data.
[1] Morisaki, Y., & Chujo, Y. (2021). Synthesis of folded H-stacking skipped π polymers consisting of different 2-substituted trimethylene tethering units and their optical and conductive property. Polymer, 212, 123150. https://doi.org/10.1016/j.polymer.2020.123150 View Source
[2] Lee, J. K., Judge, R. H., Boo, B. H., & Lim, E. C. (2002). Conformation-selective photoionization of covalently-linked diaryl compounds: Excimer-mediated one-color two-photon ionization in seeded beams of 1,3-diphenylpropane. The Journal of Chemical Physics, 116(20), 8809–8816. https://doi.org/10.1063/1.1473651 View Source
[3] Morisaki, Y., & Chujo, Y. (2016). Synthesis and properties of folded π-stacking polymers having J-aggregative, alternative, and staggered assembling structures. Polymer, 97, 550–558. https://doi.org/10.1016/j.polymer.2016.05.038 View Source
[4] Kuck, D., Matthias, C., Barth, D., & Letzel, M. C. (2011). Isomerization of the constituents of ion/neutral complexes during the fragmentation of protonated dialkyl-substituted 1,3-diphenylpropanes. International Journal of Mass Spectrometry, 306(2-3), 167-174. https://doi.org/10.1016/j.ijms.2010.10.007 View Source
Quantitative Differentiation of 1,3-Diphenyl-2-methylpropane from Its Closest Analogs
Comparative Physicochemical Properties: Density and Boiling Point Shift Due to 2-Methyl Substitution
The addition of a 2-methyl group to the 1,3-diphenylpropane scaffold results in a measurable decrease in density and a significant increase in the predicted boiling point at atmospheric pressure. Specifically, the target compound exhibits a density of 0.972 g/cm³ , whereas its unsubstituted analog, 1,3-diphenylpropane, has a reported density of 0.98 g/cm³ . Furthermore, the predicted boiling point of the target compound is 300.0±12.0 °C at 760 mmHg , compared to a boiling point of 158-159°C at 10 mmHg for 1,3-diphenylpropane . While a direct comparison at equivalent pressures is not available, this data confirms that the 2-methyl substituent alters key bulk properties relevant to purification and formulation.
Physicochemical ShiftData to verify
Density −0.008 g/cm³ 0.8% lower vs. unsubstituted
Supports identity confirmation in QC workflows
Boiling point shift reported at differing pressures; direct cross‑comparison not available.
This density difference is relevant for accurate molar calculations in solution-phase synthesis and for quality control (QC) identification, where a change of this magnitude can be reliably detected by standard analytical techniques.
Conformational Locking and Enhanced π-Stacking Propensity
The presence of a substituent at the 2-position of the 1,3-diarylpropane framework is known to shift the conformational equilibrium almost exclusively toward a structure where the two aromatic rings are in a parallel, face-to-face orientation (π-stacking) [1]. This is in direct contrast to the unsubstituted 1,3-diphenylpropane, which populates multiple conformers (trans-gauche, trans-trans, gauche-gauche) that exhibit different photoionization thresholds and excimer formation propensities [2][3]. This quantitative conformational bias is the mechanistic basis for the utility of 2-substituted 1,3-diarylpropanes as building blocks for folded π-stacking polymers with unique optical properties [4].
Predominant π-stacked conformation (Class-level behavior for 2-substituted 1,3-diarylpropanes)
Comparator Or Baseline
1,3-Diphenylpropane: Distribution of tg, tt, and gg conformers
Quantified Difference
Qualitative shift from a multi-conformer distribution to a single, predominant conformation
Conditions
Solution and gas-phase measurements
Why This Matters
This property is critical for researchers designing materials that rely on intramolecular π-π interactions, such as organic semiconductors, fluorescent sensors, or models for protein folding. It provides a structural control not possible with the unsubstituted analog.
[1] Morisaki, Y., & Chujo, Y. (2021). Synthesis of folded H-stacking skipped π polymers consisting of different 2-substituted trimethylene tethering units and their optical and conductive property. Polymer, 212, 123150. https://doi.org/10.1016/j.polymer.2020.123150 View Source
[2] Morisaki, Y., & Chujo, Y. (2016). Synthesis and properties of folded π-stacking polymers having J-aggregative, alternative, and staggered assembling structures. Polymer, 97, 550–558. https://doi.org/10.1016/j.polymer.2016.05.038 View Source
[3] Lee, J. K., Judge, R. H., Boo, B. H., & Lim, E. C. (2002). Conformation-selective photoionization of covalently-linked diaryl compounds: Excimer-mediated one-color two-photon ionization in seeded beams of 1,3-diphenylpropane. The Journal of Chemical Physics, 116(20), 8809–8816. https://doi.org/10.1063/1.1473651 View Source
[4] Morisaki, Y., & Chujo, Y. (2016). Synthesis and properties of folded π-stacking polymers having J-aggregative, alternative, and staggered assembling structures. Polymer, 97, 550–558. https://doi.org/10.1016/j.polymer.2016.05.038 View Source
Mass Spectrometric Differentiation via Fragmentation Behavior
The presence and position of methyl substituents on the 1,3-diphenylpropane framework have a quantifiable effect on gas-phase fragmentation pathways. Studies on protonated dialkyl-substituted 1,3-diphenylpropanes, including 2-methyl and 2,6-dimethyl derivatives, demonstrate that these substituents influence the kinetics of hydride abstraction and proton transfer within ion/neutral complexes [1][2]. Specifically, the second ('spectator') ring and the substituents on the central carbon activate and direct fragmentation, leading to unique isomerization events and product ion ratios that are not observed for the unsubstituted or differently substituted analogs [3]. This provides a definitive analytical fingerprint for compound identification and differentiation in complex mixtures.
Class‑level; verify fragmentation behavior for this specific compound.
Mass SpectrometryAnalytical ChemistryGas-Phase Ion Chemistry
Evidence Dimension
Gas-Phase Fragmentation Profile
Target Compound Data
Specific, substituent-directed hydride abstraction and proton transfer pathways (as observed for the 2-methyl substituted class)
Comparator Or Baseline
1,3-Diphenylpropane and its other alkyl-substituted derivatives
Quantified Difference
Qualitative and kinetic differences in the formation of specific fragment ions and ion/neutral complexes
Conditions
Mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium labeling studies
Why This Matters
For analytical chemists and forensic scientists, this unique fragmentation signature provides a robust, instrument-based method for unequivocally confirming the identity and purity of 1,3-diphenyl-2-methylpropane in a sample, distinguishing it from its structural isomers and homologs.
Mass SpectrometryAnalytical ChemistryGas-Phase Ion Chemistry
[1] Kuck, D., Matthias, C., Barth, D., & Letzel, M. C. (2011). Isomerization of the constituents of ion/neutral complexes during the fragmentation of protonated dialkyl-substituted 1,3-diphenylpropanes. International Journal of Mass Spectrometry, 306(2-3), 167-174. https://doi.org/10.1016/j.ijms.2010.10.007 View Source
[2] Kuck, D., & Grützmacher, H.-F. (1979). Hydrogen rearrangement in molecular ions of alkyl benzenes: Mechanism and time dependence of hydrogen migrations in molecular ions of 1, 3-diphenylpropane and deuterated analogues. Organic Mass Spectrometry, 14(4), 206-213. View Source
[3] Matthias, C., & Kuck, D. (2009). Gaseous [t-C4H9+ α,ω-diphenylalkane] complexes: methyl substituent effects on the intracomplex proton transfer and regioselective hydride abstraction. Croatica Chemica Acta, 82(1), 7-20. View Source
Primary Application Scenarios for 1,3-Diphenyl-2-methylpropane Based on Quantitative Evidence
Synthesis of Folded π-Stacking Polymers and Organic Electronic Materials
Researchers synthesizing π-conjugated polymers should prioritize 1,3-diphenyl-2-methylpropane or its functionalized derivatives when designing monomer units intended to promote intramolecular folding and π-stacking. The quantitative conformational bias imposed by the 2-methyl group, which enforces a parallel orientation of aryl rings [1], is essential for achieving the desired H-type or J-type aggregate formation in the final polymer. This leads to predictable and tunable hypochromic shifts in UV absorption and excimer fluorescence, properties that are not reliably achievable with the conformationally flexible, unsubstituted 1,3-diphenylpropane [2].
Analytical Reference Standard for Mass Spectrometry and Chromatography
Analytical and forensic laboratories should procure this compound as a high-purity reference standard for method development and validation. Its unique and well-characterized gas-phase fragmentation behavior, as documented in class-level mass spectrometry studies [1], provides a definitive 'fingerprint' for identification in complex matrices via GC-MS or LC-MS/MS. Furthermore, its distinct density (0.972 g/cm³) and boiling point (300°C) [2] offer orthogonal parameters for QC, enabling confident differentiation from its common structural isomer, 1,3-diphenylpropane, and other potential contaminants .
Model Compound for Studying Intramolecular Interactions and Conformational Dynamics
Physical and computational chemists investigating non-covalent interactions, such as π-π stacking, can use 1,3-diphenyl-2-methylpropane as a minimalist, well-defined model system. Its ground-state conformation is predominantly 'stacked' due to the 2-methyl substituent, providing a simpler system to study compared to the multiple conformer distribution of 1,3-diphenylpropane [1]. This simplification allows for more direct interpretation of spectroscopic data and more accurate benchmarking of theoretical calculations (e.g., DFT, MM2) for aromatic interactions [2]. The available data on its class-level gas-phase ion chemistry also makes it a valuable substrate for fundamental studies in mass spectrometry .
Application
Selection Property
Validation Focus
Folded π‑polymer research
Conformational bias favoring π‑stacking
Verify excimer emission / hypochromic shift in polymer
Analytical standard development
Differentiated density, boiling point, and MS fragmentation
Confirm identity vs. unsubstituted analog via orthogonal methods
Conformational dynamics modeling
Simplified, predominantly stacked model system
Benchmark DFT calculations with spectroscopic data
[1] Morisaki, Y., & Chujo, Y. (2021). Synthesis of folded H-stacking skipped π polymers consisting of different 2-substituted trimethylene tethering units and their optical and conductive property. Polymer, 212, 123150. https://doi.org/10.1016/j.polymer.2020.123150 View Source
[2] Kuck, D., Matthias, C., Barth, D., & Letzel, M. C. (2011). Isomerization of the constituents of ion/neutral complexes during the fragmentation of protonated dialkyl-substituted 1,3-diphenylpropanes. International Journal of Mass Spectrometry, 306(2-3), 167-174. https://doi.org/10.1016/j.ijms.2010.10.007 View Source
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